N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)pyrazine-2-carbohydrazide
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Overview
Description
- It contains a pyrazine core linked to a carbohydrazide group, which plays a crucial role in its reactivity and biological activity.
- The compound’s synthesis and applications have garnered interest due to its potential therapeutic properties.
N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)pyrazine-2-carbohydrazide: is a complex organic compound with a unique structure.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation reaction between 4-chlorobenzaldehyde and 3-ethoxybenzohydrazide, followed by cyclization with pyrazine-2-carbohydrazide.
Reaction Conditions: These reactions typically occur under reflux conditions using appropriate solvents and acid catalysts.
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently through batch or continuous processes.
Chemical Reactions Analysis
Reactivity: The compound undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The primary products depend on the specific reaction conditions and substituents. For example, reduction leads to the hydrazine form.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, coordination chemistry, and ligand properties.
Biology: The compound’s potential as an enzyme inhibitor or metal chelator is investigated.
Medicine: Its antimicrobial, antitumor, or anti-inflammatory properties are studied.
Industry: It may find applications in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- It could inhibit enzymes, disrupt cellular processes, or modulate signaling pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: The combination of the pyrazine core, carbohydrazide group, and chlorobenzyl moiety distinguishes it from related compounds.
Similar Compounds: Other pyrazine derivatives, such as hydrazones or carbohydrazides, share some features but lack this specific combination.
Properties
CAS No. |
767311-96-6 |
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Molecular Formula |
C21H19ClN4O3 |
Molecular Weight |
410.9 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C21H19ClN4O3/c1-2-28-20-11-16(12-25-26-21(27)18-13-23-9-10-24-18)5-8-19(20)29-14-15-3-6-17(22)7-4-15/h3-13H,2,14H2,1H3,(H,26,27)/b25-12+ |
InChI Key |
GYCJGGFLYOXHHG-BRJLIKDPSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=NC=CN=C2)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=NC=CN=C2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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